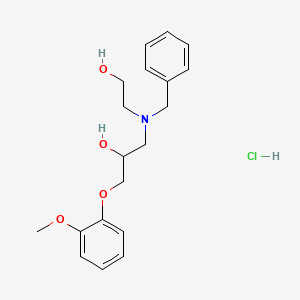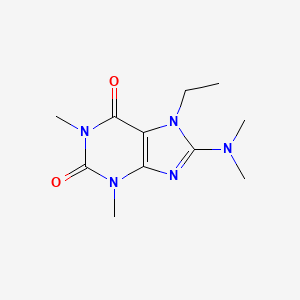![molecular formula C15H14N2O3S B2826639 Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate CAS No. 851207-63-1](/img/structure/B2826639.png)
Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate
カタログ番号:
B2826639
CAS番号:
851207-63-1
分子量:
302.35
InChIキー:
BPBVKWQBHCCCQJ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate” is a chemical compound with the empirical formula C11H12N2O2S . It has been used as a versatile precursor to prepare several heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of sodium ethoxide yielded a compound, which underwent Thrope–Ziegler cyclization in 10% ethanolic KOH to afford the desired compound .Molecular Structure Analysis
The molecular weight of this compound is 236.29 . The exact molecular structure would require more specific data or computational chemistry analysis which is not available at the moment.Chemical Reactions Analysis
This compound is polyfunctional, possessing both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl . These different chemical properties have been used to design different heterocyclic moieties such as azoles, azines, and azepine derivatives .Physical and Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用
Synthesis and Heterocyclic Compound Development
- The synthesis of heterocyclic compounds, including pyridinylpyrimidines, involves the condensation of 3-aminocrotonamide with related esters, leading to the development of compounds with potential as amplifiers of phleomycin against Escherichia coli. This process highlights the compound's utility in creating derivatives with antimicrobial properties (Brown & Cowden, 1982).
Antiprotozoal Agents
- Research into novel dicationic imidazo[1,2-a]pyridines, including derivatives synthesized from related compounds, shows strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing to their potential as antiprotozoal agents (Ismail et al., 2004).
Antimicrobial and Antitumor Potential
- Investigations into the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones and their derivatives highlight the synthesis of new heterocyclic systems. These systems have shown promising antimicrobial activity against Staphylococcus aureus, underscoring their potential in antimicrobial therapy (Sirakanyan et al., 2015).
Photophysical Studies
- The photophysical properties of (hetero)arylthieno[3,2-b]pyridine derivatives have been studied for their potential antitumor applications. These compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior, indicating their utility in drug delivery applications, especially when incorporated into lipid membranes or nanoliposomes (Carvalho et al., 2013).
Synthesis and Biological Activity
- The synthesis and evaluation of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates reveal structure-activity relationships, with some derivatives showing significant inhibition of tumor cell growth. These studies provide insight into the compound's potential use in developing new antitumor therapies (Queiroz et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-7-6-8(2)17-14-10(7)11(16)13(21-14)12-9(4-5-20-12)15(18)19-3/h4-6H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBVKWQBHCCCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=C(C=CO3)C(=O)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4...
Cat. No.: B2826560
CAS No.: 941985-65-5
2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate
Cat. No.: B2826561
CAS No.: 330677-24-2
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsu...
Cat. No.: B2826562
CAS No.:
C(O)C(F)(CO)CO
Cat. No.: B2826563
CAS No.: 2193059-16-2
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2826560.png)

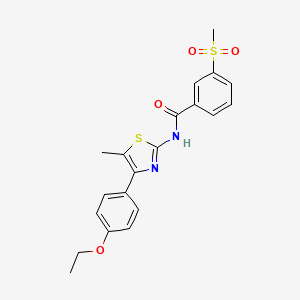
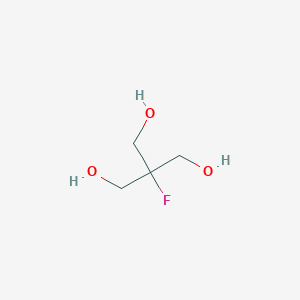

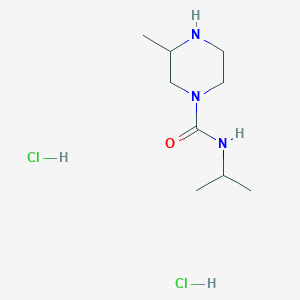
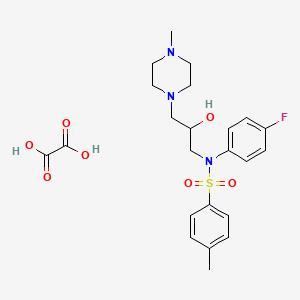

![Tert-butyl 4-(methoxymethyl)-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2826569.png)
![3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2826571.png)
![2-methanesulfonyl-5-methyl-N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2826572.png)
